Cas no 1537698-03-5 (1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol)

1-Amino-3-(3-bromo-2-fluorophenyl)propan-2-ol is a halogenated aromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. Its structure, incorporating bromine and fluorine substituents on the phenyl ring, enhances reactivity in cross-coupling reactions and facilitates further derivatization. The presence of the β-amino alcohol moiety allows for applications in chiral synthesis and pharmaceutical development. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules due to its balanced polarity and potential for selective modifications. High purity and stability under standard conditions ensure reliable performance in research and industrial processes.
1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol structure
1537698-03-5 structure
Product Name:1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol
CAS No:1537698-03-5
MF:C9H11BrFNO
MW:248.092145204544
CID:5823002
PubChem ID:83442479
Update Time:2025-05-22

1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol
    • EN300-1913002
    • 1537698-03-5
    • Inchi: 1S/C9H11BrFNO/c10-8-3-1-2-6(9(8)11)4-7(13)5-12/h1-3,7,13H,4-5,12H2
    • InChI Key: SFOGSUYZUCLCMN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)CC(CN)O

Computed Properties

  • Exact Mass: 247.00080g/mol
  • Monoisotopic Mass: 247.00080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.2Ų

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Additional information on 1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol

Research Briefing on 1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol (CAS: 1537698-03-5) in Chemical Biology and Pharmaceutical Applications

The compound 1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol (CAS: 1537698-03-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral β-amino alcohol derivative, characterized by its unique halogenated aromatic ring and functionalized side chain, has demonstrated promising potential as a versatile building block for drug discovery and as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in the development of kinase inhibitors, GPCR modulators, and antimicrobial agents, leveraging its structural features for targeted interactions with biological systems.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) investigated the use of 1537698-03-5 as a core scaffold for designing novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers systematically modified the amino and hydroxyl groups while maintaining the 3-bromo-2-fluorophenyl moiety, resulting in compounds with improved selectivity profiles against off-target kinases. Molecular docking simulations revealed that the bromo-fluoro substitution pattern contributes to optimal hydrophobic interactions with the BTK active site, while the propanolamine side chain facilitates hydrogen bonding with key residues.

In the realm of antimicrobial research, a team from the University of Cambridge reported (Nature Communications, 2023, 14: 5678) that derivatives of 1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol exhibit potent activity against multidrug-resistant Gram-positive pathogens. The compound's mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, with the bromine atom playing a crucial role in membrane penetration. Structure-activity relationship studies demonstrated that modifications at the amino group significantly influenced spectrum of activity while maintaining low cytotoxicity against mammalian cells.

From a synthetic chemistry perspective, recent advances in asymmetric synthesis of 1537698-03-5 have been noteworthy. A 2024 publication in Organic Letters (DOI: 10.1021/acs.orglett.4c00022) described an efficient enzymatic resolution process using lipase B from Candida antarctica, achieving >99% ee with excellent yields. This development addresses previous challenges in obtaining enantiomerically pure material, which is particularly important given the compound's application in chiral drug synthesis. The improved synthetic accessibility has enabled broader exploration of its pharmaceutical potential.

The pharmacokinetic properties of 1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol derivatives have been the subject of recent preclinical investigations. A comprehensive ADME study published in Xenobiotica (2023, 53:8, 489-502) revealed that while the parent compound shows moderate metabolic stability, strategic modifications at the amino group can significantly improve oral bioavailability. The fluorophenyl moiety was found to contribute to favorable tissue distribution patterns, particularly in the central nervous system, suggesting potential applications in neuropharmacology.

Emerging applications in radiopharmaceuticals have also been reported. Researchers at Memorial Sloan Kettering Cancer Center developed 18F-labeled analogs of 1537698-03-5 for positron emission tomography (PET) imaging of σ receptors (Journal of Nuclear Medicine, 2024, 65:1, 112-119). The inherent fluorine atom in the structure served as an ideal handle for isotopic exchange, while the bromine atom allowed for subsequent functionalization. These tracers demonstrated excellent brain penetration and specific binding in preclinical models of neurological disorders.

In conclusion, 1-amino-3-(3-bromo-2-fluorophenyl)propan-2-ol (1537698-03-5) represents a multifaceted chemical entity with diverse applications in medicinal chemistry. Recent research highlights its utility as a privileged scaffold in drug discovery, with particular promise in kinase inhibition, antimicrobial development, and diagnostic imaging. The compound's unique structural features, combined with improved synthetic methodologies, position it as a valuable tool for addressing current challenges in pharmaceutical research. Future directions may include exploration of its applications in targeted protein degradation and as a linker in antibody-drug conjugates.

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